molecular formula C12H8N4O4 B4055986 3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

Cat. No.: B4055986
M. Wt: 272.22 g/mol
InChI Key: VPMDBNIHLGKKCF-UHFFFAOYSA-N
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Description

The compound “3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol” is a derivative of 7-nitro-2,1,3-benzoxadiazole (NBD), which is a small, positively charged fluorescent dye . NBD derivatives are known for their fluorescence properties and are often used in biological and chemical research .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, NBD derivatives are generally synthesized by reacting the parent compound with various reagents . For example, the fluorescent D-glucose derivative, 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-β-D-glucopyranose (2-NBDG) is synthesized by reacting D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) .


Chemical Reactions Analysis

NBD derivatives are known to participate in various chemical reactions. For instance, NBD-TMA was designed as a probe for monitoring renal transport of organic cations . Another derivative, NBD-palmitoyl-CoA, can be used as a fluorescent substrate in diacylglycerol acyltransferase (DGAT) assays .

Scientific Research Applications

  • Heterocyclic Compound Synthesis :Marie-Thérèse Le Bris (1984) explored the synthesis of heterocyclic compounds, specifically benzoxazines and benzoxazolines, using 2-amino-5-nitrophenol, a compound structurally similar to 3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol. The study aimed to create fluorescent dyes in the 1,4-benzoxazinone series, revealing the potential of these compounds in the development of dyes and pigments with specific fluorescence properties (Le Bris, 1984).

  • Antibacterial Properties :A. Kakanejadifard et al. (2013) synthesized Schiff base compounds related to this compound and investigated their antibacterial properties. The study found that these compounds exhibited significant activity against both gram-positive and gram-negative bacteria, demonstrating their potential use in developing new antibacterial agents (Kakanejadifard et al., 2013).

  • Photo-Physical Characteristics :Research by Vikas Padalkar et al. (2011) focused on the synthesis and photo-physical properties of compounds structurally related to this compound. This study highlighted the effects of solvent polarity on the absorption-emission properties of these compounds, indicating their potential applications in fluorescence-based technologies (Padalkar et al., 2011).

  • Membrane Dipole Potential Studies :Juha-Matti I. Alakoskela and P. Kinnunen (2001) utilized a derivative of this compound in their study to control a redox reaction on lipid bilayer surfaces. This research is significant for understanding how membrane dipole potential affects biochemical reactions and processes, especially in biological membranes (Alakoskela & Kinnunen, 2001).

  • Synthesis of Benzoxazolones :R. Ram and V. Soni (2013) investigated the synthesis of benzoxazolones from compounds structurally similar to this compound. Their research offers insights into new methods of synthesizing benzoxazolones, which have a wide spectrum of biological activities (Ram & Soni, 2013).

Future Directions

The future directions of “3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol” and its derivatives could involve further exploration of their use as fluorescent probes in biological research. For instance, NBD derivatives could be used to study various biological processes such as cellular transport mechanisms and enzyme substrate specificity .

Properties

IUPAC Name

3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4/c17-8-3-1-2-7(6-8)13-12-10(16(18)19)5-4-9-11(12)15-20-14-9/h1-6,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMDBNIHLGKKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C(C=CC3=NON=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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